molecular formula C14H22ClNO3 B1664272 AA 497 hydrochloride CAS No. 65860-38-0

AA 497 hydrochloride

Cat. No. B1664272
CAS RN: 65860-38-0
M. Wt: 287.78 g/mol
InChI Key: GUXIVSFTPDBQRU-QMDUSEKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AA 497 is a beta-2 agonist. It suppresses Ca spikes.

Scientific Research Applications

  • Mining and Environmental Applications : AA 497 has been involved in research focusing on resource-saving geotechnical and hydrodynamic parametrization in mining. This includes studying factors influencing the health of miners and the biological impact of mining in environmentally loaded areas (Cheberiachko et al., 2018).

  • Food Science : In the field of food science, AA 497 has been used in methods to determine the contents of acetaldehyde and formaldehyde in various food matrices. This research is significant for food safety and quality control (Jeong et al., 2015).

  • Water Treatment and Environmental Chemistry : The compound has been explored for its role in water treatment processes, especially in the decolorization of wastewater. This research is critical for developing efficient and environmentally friendly wastewater treatment methods (Wu et al., 2016).

  • Cancer Research and Pharmaceutical Applications : AA 497 has been part of research into the development of ansamycin inhibitors of Hsp90, which are notable for their anti-tumor effects. This is crucial in the context of cancer treatment and the development of new pharmaceuticals (Porter et al., 2009).

  • Occupational Health and Safety : Studies have also been conducted on the determination of acetic anhydride (related to AA 497) in air, focusing on occupational safety and health. This research helps in monitoring and controlling exposure to potentially harmful chemicals in the workplace (Mollabahrami et al., 2020).

  • Material Science and Corrosion : AA 497 has been investigated for its effect on the corrosion of materials like carbon steel. This research is significant for industries where material durability and corrosion resistance are critical (Ghareba & Omanovic, 2011).

properties

CAS RN

65860-38-0

Product Name

AA 497 hydrochloride

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

(1R,2R)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m1./s1

InChI Key

GUXIVSFTPDBQRU-QMDUSEKHSA-N

Isomeric SMILES

CC(C)N[C@@H]1CCC2=C([C@H]1O)C=CC(=C2CO)O.Cl

SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl

Canonical SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AA 497 HCl;  AA-497 HCl;  AA497 HCl;  AA 497 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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